(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate
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Overview
Description
AQ 148 is a potent competitive inhibitor of HIV-1 PR.
Scientific Research Applications
PPARgamma Agonists and Antidiabetic Activity
One significant application of related compounds involves their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which exhibit antidiabetic activity in rodent models of type 2 diabetes. Studies focused on the structure-activity relationship of these compounds to optimize their antidiabetic properties (Cobb et al., 1998).
Antimycobacterial Activities
Compounds structurally similar to the one have been synthesized and evaluated for their antimycobacterial activities. Certain modifications in their structure have been found important for their biological activity, particularly against Mycobacterium tuberculosis (Moreth et al., 2014).
Synthetic Methodologies
Advanced synthetic methodologies have been developed to produce compounds related to (2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate. These methods are crucial for the efficient production of such compounds for further study and application (Kischel et al., 2007).
Crystal Structures and Activity
The crystal structures of related compounds have been studied, providing insights into their potential anti-malarial activity. Understanding the molecular conformation and intermolecular interactions of these compounds is crucial for developing effective anti-malarial agents (Cunico et al., 2009).
Properties
CAS No. |
178820-70-7 |
---|---|
Molecular Formula |
C30H37N3O4 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate |
InChI |
InChI=1S/C30H37N3O4/c1-30(2,3)37-29(36)31-26(20-23-14-8-5-9-15-23)27(34)22-33(4,21-24-16-10-6-11-17-24)32-28(35)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3,(H,31,36)(H,32,35)/t26?,27-,33-/m0/s1 |
InChI Key |
VFHVMNORSGLKBR-MKWATWPISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)[C@H](C[N@+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ 148 AQ-148 AQ148 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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